2, min. 95% CAS No. 204273-39-2](/img/structure/B6291211.png)

[Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)](PF6)2, min. 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

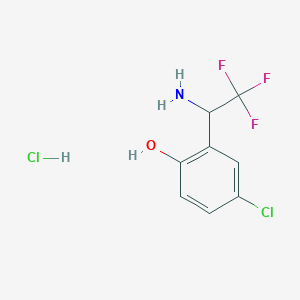

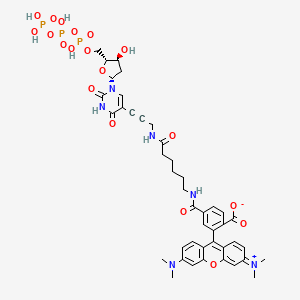

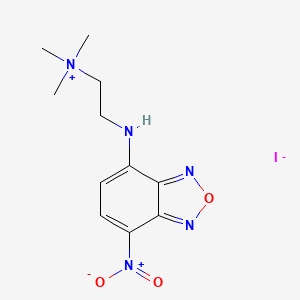

“Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2” is a reactive probe containing a fluorescent metal-ligand complex used for the determination of nucleotide base sequences . It has a molecular weight of 1066.52 and a molecular formula of C34H26F12IN7OP2Ru .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a ruthenium atom at its core. It also includes two bipyridine ligands, an iodoacetamido-phenanthroline ligand, and two hexafluorophosphate counterions .Physical And Chemical Properties Analysis

This compound appears as a yellow to orange powder . It’s soluble in solvents such as dichloromethane, toluene, and acetonitrile . It’s stable for at least 2 years when stored at -20°C .Wissenschaftliche Forschungsanwendungen

Oxygen Sensing Applications

A novel functional Ru(II) complex has been covalently bonded to an anodized alumina oxide (AAO) template to form an oxygen sensor. This sensor demonstrates good oxygen quenching properties due to the effective interaction between the fluorophore and molecular oxygen. Its promising characteristics, such as a short response/recovery time and a significant sensitivity improvement compared to sol–gel methods, make it a suitable candidate for sensitive oxygen sensing applications (Cui et al., 2015).

DNA Binding Properties

Studies on the synthesis and characterization of ruthenium complexes including the subject compound have shown significant acid–base properties and DNA-binding capabilities. These complexes have been investigated for their interactions with DNA through various spectroscopic methods, demonstrating potential applications in biochemistry and molecular biology (Luo et al., 2011).

Selective Fluorescence Sensors for Metal Ions

Research has led to the development of heteroditopic phenanthroline derivatives that, when formed into luminescent ruthenium(II) complexes, act as highly efficient and selective fluorescence sensors for copper(II) ions. These complexes show complete luminescence quenching by Cu2+ ions in the micromolar concentration range, suggesting applications in environmental monitoring and analytical chemistry (Comba et al., 2006).

Photoluminescent and Electrochemiluminescent Probes

A functional ruthenium(II) complex has been designed as a probe for hypochlorous acid (HOCl) detection in aqueous media, showing dual-signals in photoluminescence (PL) and electrochemiluminescence (ECL). This complex reacts specifically with HOCl, leading to significant decreases in PL and ECL intensities. Its high selectivity and sensitivity suggest potential uses in biological and environmental sensing applications (Yu et al., 2015).

Tuning Luminescent Properties

Research into the luminescent properties of ruthenium(II) amino-1,10-phenanthroline complexes has shown that varying the position of the amino group on the heterocycle significantly affects the emissive properties. These findings have implications for the design of new luminescent materials for applications in light-emitting devices and sensors (Abel et al., 2019).

These studies illustrate the versatility and potential of Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2 in scientific research, spanning applications from environmental sensing to biochemistry and material science. The compound's unique properties, such as its ability to bind to DNA and its sensitivity to various analytes, open up avenues for further exploration in these fields.

Safety and Hazards

The compound comes with several safety warnings. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

Wirkmechanismus

Target of Action

Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2, also known as MFCD31720246, is primarily used as a fluorescent reactive probe . Its primary targets are nucleotide base sequences . The compound’s role is to bind to these sequences and emit fluorescence, allowing for the visualization and determination of these sequences.

Mode of Action

The compound interacts with its targets (nucleotide base sequences) through a process known as fluorescence resonance energy transfer (FRET) . When the compound is excited by a specific wavelength of light, it emits fluorescence. This fluorescence can be detected and measured, providing information about the nucleotide base sequences .

Biochemical Pathways

Given its role as a fluorescent probe, it is likely involved in pathways related tonucleic acid synthesis and repair , where it can bind to nucleotide base sequences and allow for their visualization .

Result of Action

The primary result of the action of Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2 is the detection and visualization of nucleotide base sequences . By binding to these sequences and emitting fluorescence, it allows researchers to identify and study these sequences.

Action Environment

The action, efficacy, and stability of Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2 are influenced by several environmental factors. For instance, it is recommended to protect the compound from light and moisture . Furthermore, it is stable for at least 2 years when stored at -20°C . These factors must be considered to ensure the effective use of the compound as a fluorescent probe.

Eigenschaften

IUPAC Name |

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHYCPGABQYTOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26F12IN7OP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1066.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291215.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)